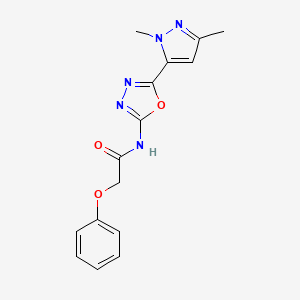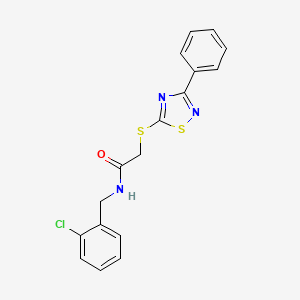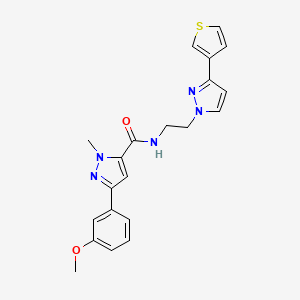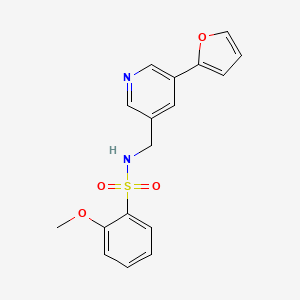
Ethyl 6-oxo-1-phenyl-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-oxo-1-phenyl-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C24H23F3N4O3 and its molecular weight is 472.468. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-oxo-1-phenyl-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-oxo-1-phenyl-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
The chemical compound Ethyl 6-oxo-1-phenyl-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate, due to its complex structure, finds applications in the synthesis and biological evaluation of various derivatives with potential antimicrobial, antifungal, and anticancer activities. Researchers have synthesized various derivatives of this compound and assessed their biological activities.
For instance, a study by Fandaklı et al. (2012) explored the synthesis of 1,2,4-triazol-3-one derivatives starting from 4-amino-2,4-dihydro-3H-1,2,4-triazol-3-ones, which were further processed to produce compounds with antimicrobial activity. This study demonstrates the utility of such compounds in developing antimicrobial agents (Fandaklı et al., 2012).
Similarly, Shindikar and Viswanathan (2005) synthesized novel fluoroquinolones with potential activity against Mycobacterium tuberculosis in mice, showing the therapeutic potential of derivatives of the parent compound in combating tuberculosis (Shindikar & Viswanathan, 2005).
Additionally, Ramaganesh, Bodke, and Venkatesh (2010) evaluated the biological properties of coumarin derivatives containing a thiazolidin-4-one ring, indicating the broad scope of chemical modifications and biological evaluations possible with this compound (Ramaganesh, Bodke, & Venkatesh, 2010).
Antimicrobial and Anticancer Research
Further research into pyrimidine derivatives by Farag, Kheder, and Mabkhot (2008) underscored the compound's utility in synthesizing new molecules with antimicrobial evaluation, highlighting its versatility in drug discovery and development (Farag, Kheder, & Mabkhot, 2008).
Moreover, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones and evaluated their antimicrobial effectiveness, showcasing the compound's role in developing new antimicrobial agents (Patel & Patel, 2010).
Lastly, Abdellatif et al. (2014) explored the anticancer activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives, demonstrating the compound's potential as a basis for developing anticancer agents with significant inhibitory activity against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).
Propiedades
IUPAC Name |
ethyl 6-oxo-1-phenyl-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N4O3/c1-2-34-23(33)22-20(16-21(32)31(28-22)18-8-4-3-5-9-18)30-13-11-29(12-14-30)19-10-6-7-17(15-19)24(25,26)27/h3-10,15-16H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCOMPGCWSYEKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-oxo-1-phenyl-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-(4-Nitrophenyl)furan-2-yl]-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2592215.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2592220.png)


![N1-(4-fluorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2592225.png)





![3-[(2-Carboxyphenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2592233.png)

